molecular formula C11H9NO5 B3406876 3-(3-Carboxy-acryloylamino)-benzoic acid CAS No. 42537-54-2

3-(3-Carboxy-acryloylamino)-benzoic acid

Cat. No. B3406876
CAS RN: 42537-54-2
M. Wt: 235.19 g/mol
InChI Key: UXIAYWKXDXAWJB-PLNGDYQASA-N
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Description

“3-(3-Carboxy-acryloylamino)-benzoic acid” is a new rhodamine derivative, also known as N-(3-carboxy)acryloyl rhodamine B hydrazide (CARB) . It has been synthesized and investigated for its unusual spectroscopic reaction with Cu2+ .


Synthesis Analysis

The synthesis of this compound involves the reaction of the desired ω-amino acid with maleic anhydride (MAH), succinic anhydride (SAH) and rhodamine B hydrazide . The product of this reaction is a new rhodamine derivative .


Chemical Reactions Analysis

The compound exhibits a rapid and reversible non-fluorescent absorption upon coordination to Cu2+, which is a rather unusual phenomenon for rhodamine B derivatives . Stoichiometric measurements using the Job’s method and the molar ratio method reveal that one CARB molecule combines two Cu2+ ions .

Scientific Research Applications

Antibacterial and Antifungal Preservatives

Benzoic acid and its derivatives, including 3-(3-Carboxy-acryloylamino)-benzoic acid, are known for their widespread use as antibacterial and antifungal preservatives in food, cosmetics, hygiene, and pharmaceutical products. These compounds exhibit significant antibacterial and antifungal activities, making them essential in preserving the shelf life and safety of a wide range of products. The presence of benzoic acid derivatives in various environments, including water, soil, and air, highlights their extensive distribution and application in different sectors. This utilization underscores the importance of understanding their properties, uses, and potential impacts on public health and the environment (del Olmo, Calzada, & Nuñez, 2017).

Corrosion Inhibitors

The application of certain derivatives of benzoic acid, including those structurally related to 3-(3-Carboxy-acryloylamino)-benzoic acid, as corrosion inhibitors for carbon steel in acidic media has been documented. These derivatives exhibit a remarkable ability to protect carbon steel against corrosion, primarily through the adsorption of molecules onto the steel surface. The adsorption process blocks the electrode surface, significantly reducing the rate of corrosion. This property is particularly beneficial in industrial settings where metal equipment is susceptible to acidic corrosion, thereby extending the lifespan of such equipment and reducing maintenance costs (Fouda, El-desoky, & Muhtar, 2008).

Synthetic Applications in Organic Chemistry

Benzoic acid derivatives, including those similar to 3-(3-Carboxy-acryloylamino)-benzoic acid, are utilized in synthetic organic chemistry for the development of various heterocyclic compounds. These derivatives serve as key intermediates in the synthesis of complex molecules, demonstrating the versatility and utility of benzoic acid derivatives in facilitating a wide range of chemical transformations. The exploration of their synthetic applications contributes to the advancement of chemical synthesis, enabling the production of novel compounds with potential applications in drug development, material science, and other areas of chemistry (Abdelrazek, Sobhy, Metz, & Bazbouz, 2012).

Photophysical Properties and Coordination Chemistry

The study of lanthanide-based coordination polymers assembled from derivatives of benzoic acid, akin to 3-(3-Carboxy-acryloylamino)-benzoic acid, reveals insights into their syntheses, crystal structures, and photophysical properties. These polymers exhibit interesting luminescence properties due to the coordination of benzoate ligands, making them attractive for potential applications in optoelectronics and luminescence-based sensors. The research into these coordination polymers highlights the significance of benzoic acid derivatives in the development of materials with unique optical properties, contributing to the expansion of materials science and technology (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Mechanism of Action

The two Cu2+ ions play different roles in the reaction: one opens the spirocyclic structure and the other quenches the fluorescence of the xanthene moiety . This reaction mechanism is supported by a comparative study on the model compound N-acryloyl rhodamine B hydrazide as well as by the density functional theory calculations .

Future Directions

The absorption response of CARB is highly selective for Cu2+ over other common ions, which implies that CARB may be used as a colorimetric probe for the rapid visual detection of Cu2+ . This suggests potential future directions in the development of colorimetric probes.

properties

IUPAC Name

3-[[(Z)-3-carboxyprop-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIAYWKXDXAWJB-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198474
Record name 3-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-carboxyacrylamido)benzoic acid

CAS RN

42537-54-2
Record name 3-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42537-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2Z)-3-Carboxy-1-oxo-2-propen-1-yl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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